5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid
CAS No.: 98293-81-3
Cat. No.: VC20849379
Molecular Formula: C12H7N3O3
Molecular Weight: 241.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98293-81-3 |
|---|---|
| Molecular Formula | C12H7N3O3 |
| Molecular Weight | 241.2 g/mol |
| IUPAC Name | 5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) |
| Standard InChI Key | NWLZFLPKASPJMU-UHFFFAOYSA-N |
| SMILES | C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |
| Canonical SMILES | C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |
Introduction
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid is a complex organic compound with a molecular formula of C12H7N3O3 and a molecular weight of 241.202 g/mol . This compound is part of the bipyridine family, which is known for its diverse applications in chemistry and biology due to its unique structural properties.
Synthesis and Availability
The synthesis of 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid typically involves complex organic reactions that require precise conditions and reagents. This compound is available for purchase from various chemical suppliers, such as Toronto Research Chemicals, under the catalog number C979150 .
Suppliers and Availability
| Supplier | Catalog Number | Quantity/Unit | Price |
|---|---|---|---|
| Toronto Research Chemicals | C979150-10mg | 10 mg/Pack | ₹ 56,612.00 |
Biological and Chemical Applications
While specific biological applications of 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid are not widely documented, compounds within the bipyridine family are often explored for their potential in medicinal chemistry, particularly in areas such as anticancer research . The structural features of this compound, including its cyano and carboxylic acid groups, suggest potential utility in drug design and synthesis.
Research Findings and Future Directions
Research on bipyridine derivatives often focuses on their ability to interact with biological targets, such as enzymes and receptors. The presence of a cyano group in 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid could provide a site for further chemical modification, potentially enhancing its biological activity. Future studies might explore the compound's interactions with specific biological targets or its use as a scaffold for designing new therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume